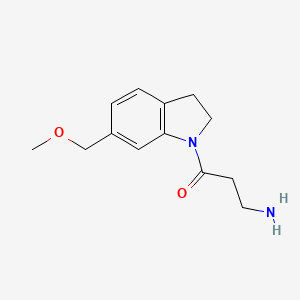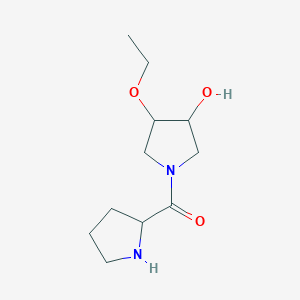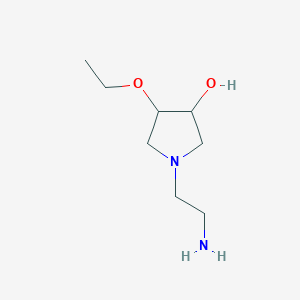![molecular formula C12H22N2O2 B1493195 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one CAS No. 2097946-56-8](/img/structure/B1493195.png)
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Übersicht
Beschreibung
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, also known as AMPA, is an analog of the neurotransmitter glutamate and is used in research laboratories for its ability to bind to the AMPA receptor. As a synthetic compound, it is a useful tool for investigating the role of the AMPA receptor in physiological processes.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is used in scientific research to study the role of the this compound receptor in physiological processes. It is used to investigate the effects of this compound receptor activation on synaptic plasticity and learning and memory processes. It is also used to study the role of the this compound receptor in the regulation of neuronal excitability and the modulation of neurotransmitter release.
Wirkmechanismus
2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one acts as an agonist of the this compound receptor, which is a ligand-gated ion channel found in the central and peripheral nervous systems. When this compound binds to the this compound receptor, it causes the channel to open, allowing the influx of sodium and calcium ions into the cell. This influx of ions causes an excitatory postsynaptic potential, which can lead to a variety of physiological responses, depending on the type of neuron and the type of this compound receptor.
Biochemical and Physiological Effects
The activation of the this compound receptor by this compound can lead to a variety of biochemical and physiological effects. In the brain, this compound receptor activation can lead to increased neuronal excitability, increased synaptic plasticity, and increased release of neurotransmitters such as glutamate, dopamine, and serotonin. In the peripheral nervous system, this compound receptor activation can lead to increased muscle contraction and increased secretion of hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one in laboratory experiments has several advantages. It is a synthetic compound, so it is relatively easy to obtain and use. It is also a highly selective agonist of the this compound receptor, so it can be used to specifically target the this compound receptor without activating other receptors. However, there are some limitations to using this compound in laboratory experiments. It is a relatively short-acting compound, so it must be constantly administered in order to maintain its effects. It is also a relatively weak agonist of the this compound receptor, so it may not be able to induce large changes in neuronal activity.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one in research. One potential direction is to explore the effects of this compound receptor activation on diseases such as epilepsy and Parkinson’s disease. Another potential direction is to explore the effects of this compound receptor activation on the reward system and addiction. Additionally, research could be conducted to explore the effects of this compound receptor activation on cognitive processes such as learning and memory. Finally, research could be conducted to explore the effects of this compound receptor activation on neurodegenerative diseases such as Alzheimer’s disease.
Eigenschaften
IUPAC Name |
2-amino-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(13)11(15)14-6-10(7-16-2)12(8-14)4-3-5-12/h9-10H,3-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAYOKFXBVZUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C2(C1)CCC2)COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1493120.png)


![(2-(2-azidoethyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493127.png)
![6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493129.png)
![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493131.png)
![1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine](/img/structure/B1493132.png)

